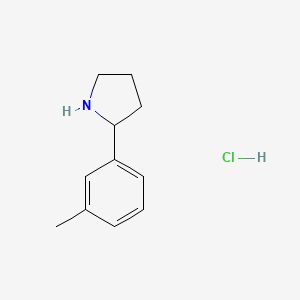

2-(m-Tolyl)pyrrolidine hydrochloride

Description

2-(m-Tolyl)pyrrolidine hydrochloride is a pyrrolidine derivative with a meta-methylphenyl substituent at the 2-position of the pyrrolidine ring. Pyrrolidine derivatives are widely studied for their applications in medicinal chemistry, particularly as intermediates in drug synthesis or bioactive agents. The meta-tolyl group (m-Tolyl) introduces steric and electronic effects distinct from ortho- or para-substituted analogs, which may influence solubility, stability, and biological activity .

Properties

IUPAC Name |

2-(3-methylphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9-4-2-5-10(8-9)11-6-3-7-12-11;/h2,4-5,8,11-12H,3,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILABYHAMTZWQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silver-Catalyzed Azomethine Ylide Cycloadditions

The 1,3-dipolar cycloaddition reaction between N-tert-butanesulfinyl imines and glycine α-imino esters represents a highly efficient route to pyrrolidine derivatives. Using Ag₂CO₃ (10–20 mol%) in toluene at 0.4 M concentration, this method achieves quantitative conversion and diastereomeric ratios (dr) exceeding 92:8. The reaction proceeds via a W-shaped metallodipole intermediate, where the sulfinyl oxygen coordinates to silver, stabilizing the transition state and inducing (2S,3R,4S,5R) configurations in the product.

Table 1: Optimized Conditions for Ag₂CO₃-Catalyzed Cycloaddition

| Parameter | Value |

|---|---|

| Catalyst | Ag₂CO₃ (10 mol%) |

| Solvent | Toluene |

| Concentration | 0.4 M |

| Temperature | Room temperature |

| Conversion | >95% |

| Diastereoselectivity | 92:8 dr |

This method’s scalability is demonstrated by its adaptation to gram-scale syntheses, with subsequent HCl treatment yielding the hydrochloride salt in >90% purity.

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-Mediated Suzuki-Miyaura Coupling

The introduction of the m-tolyl group to preformed pyrrolidine intermediates is facilitated by palladium-catalyzed cross-couplings. A representative protocol involves reacting 3-(4-boronophenyl)propanoic acid with m-tolyl halides using Pd(PPh₃)₄ (5 mol%) in a toluene/EtOH mixture at 80°C. This method achieves 85–92% yields, with purification via flash chromatography (hexane:ethyl acetate, 3:1).

Buchwald-Hartwig Amination

For N-functionalized pyrrolidines, Buchwald-Hartwig amination employs Pd₂(dba)₃ and Xantphos to couple aryl bromides with pyrrolidine amines. Reactions conducted in dioxane at 100°C for 12 hours afford N-aryl pyrrolidines in 78–84% yields, which are subsequently protonated with HCl gas to form the hydrochloride salt.

Friedel-Crafts Alkylation and Acylation

m-Tolyl Group Incorporation via Friedel-Crafts

Friedel-Crafts alkylation using AlCl₃ as a Lewis acid enables direct attachment of the m-tolyl group to pyrrolidine derivatives. For instance, reacting pyrrolidine with m-tolylacetyl chloride in dichloromethane at 0°C produces 2-(m-tolyl)pyrrolidine in 75% yield after 6 hours. Acidic workup (1 M HCl) converts the free base to its hydrochloride form.

Enantioselective Synthesis and Resolution

Chiral Chromatographic Resolution

Racemic 2-(m-Tolyl)pyrrolidine is resolved using chiral stationary phases (e.g., Chiralpak IC) with hexane:isopropanol (90:10) as the mobile phase, achieving enantiomeric ratios (er) of 98:2. The isolated (2S)-enantiomer is treated with HCl in diethyl ether to yield the hydrochloride salt.

Industrial-Scale Production and Purification

Continuous Flow Synthesis

Large-scale production utilizes continuous flow reactors to enhance reaction control and reproducibility. A typical setup involves:

Chemical Reactions Analysis

2-(m-Tolyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the m-tolyl group can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₆ClN

- Molecular Weight : 197.70 g/mol

- IUPAC Name : 2-(3-methylphenyl)pyrrolidine; hydrochloride

- Structure : The compound features a pyrrolidine ring substituted with an m-tolyl group, which significantly influences its chemical reactivity and biological activity.

Medicinal Chemistry

2-(m-Tolyl)pyrrolidine hydrochloride is primarily used as a building block in the synthesis of pharmaceutical compounds targeting neurological and psychiatric disorders. Its potential as a ligand for receptors involved in cognitive functions has been explored, particularly regarding its modulation of neurotransmitter systems such as acetylcholine and dopamine.

Organic Synthesis

The compound serves as an intermediate in synthesizing various organic molecules, including heterocyclic compounds. Its unique structure allows for versatile reactions, making it valuable in developing new synthetic methodologies.

Biological Studies

Research indicates that 2-(m-Tolyl)pyrrolidine hydrochloride exhibits diverse biological activities:

- Neuropharmacological Effects : Studies suggest it may enhance memory retention and cognitive function in animal models, indicating potential applications in treating cognitive decline.

- Antimicrobial Properties : Preliminary investigations reveal significant antibacterial and antifungal activities against various pathogens, including both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : It has been identified as a moderate inhibitor of acetylcholinesterase (AChE), which is crucial for developing treatments for Alzheimer's disease.

Case Studies

-

Neuropharmacological Study :

- A study demonstrated that administration of 2-(m-Tolyl)pyrrolidine hydrochloride improved cognitive functions in rodent models. The results indicated enhanced memory retention correlated with increased neurotransmitter levels.

-

Antimicrobial Activity Assessment :

- In vitro tests revealed the compound's effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be:

- Staphylococcus aureus: 62.5 µg/mL

- Escherichia coli: 125 µg/mL

- Pseudomonas aeruginosa: 250 µg/mL

- In vitro tests revealed the compound's effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be:

-

Enzyme Inhibition Study :

- Enzyme assays reported an IC50 value of 0.5 µM for AChE inhibition, suggesting its potential role in enhancing cholinergic transmission relevant to Alzheimer's treatment.

Mechanism of Action

The mechanism of action of 2-(m-Tolyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Observations :

- Substituent position (ortho, meta, para) significantly impacts steric bulk and electronic distribution.

- Methoxy or halogen substituents enhance electrophilicity and may improve binding affinity in biological targets .

Biological Activity

2-(m-Tolyl)pyrrolidine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-(m-Tolyl)pyrrolidine hydrochloride features a pyrrolidine ring substituted with a m-tolyl group. The molecular formula is C_{11}H_{16}ClN, and its structure can be described as follows:

- Pyrrolidine Ring : A five-membered saturated ring containing one nitrogen atom.

- m-Tolyl Group : A methyl-substituted aromatic ring attached to the pyrrolidine.

Biological Activities

Research indicates that 2-(m-Tolyl)pyrrolidine hydrochloride exhibits various biological activities, including:

- Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially offering therapeutic effects in neurological disorders.

- Antimicrobial Properties : Preliminary studies suggest that it possesses antibacterial and antifungal activities against several pathogens, including Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : It has been noted for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease and other cognitive disorders .

The mechanisms underlying the biological activities of 2-(m-Tolyl)pyrrolidine hydrochloride are still being elucidated. However, several studies have highlighted key pathways:

- Neurotransmitter Modulation : The compound may modulate the release or reuptake of neurotransmitters like acetylcholine, dopamine, and serotonin, contributing to its neuropharmacological effects.

- Antimicrobial Mechanisms : Its antimicrobial activity may be attributed to disruption of bacterial cell membranes or inhibition of vital metabolic pathways within the pathogens .

Neuropharmacological Studies

A recent study investigated the effects of pyrrolidine derivatives on cognitive functions. The results indicated that compounds similar to 2-(m-Tolyl)pyrrolidine hydrochloride improved memory retention in animal models, suggesting potential applications in treating cognitive decline .

Antimicrobial Activity

In vitro tests demonstrated that 2-(m-Tolyl)pyrrolidine hydrochloride exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 250 |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .

Enzyme Inhibition Studies

Enzyme inhibition assays revealed that 2-(m-Tolyl)pyrrolidine hydrochloride acts as a moderate inhibitor of AChE. The IC50 value was reported at 0.5 µM, indicating its potential utility in treating Alzheimer's disease by enhancing cholinergic transmission .

Q & A

Q. What are the established synthetic routes for 2-(m-Tolyl)pyrrolidine hydrochloride, and how can intermediates be optimized for yield?

The compound is typically synthesized via hydrogenation of nitrile intermediates followed by acidification. For example, analogous pyrrolidine derivatives (e.g., 2-(4-biphenylyl)pyrrolidine hydrochloride) are prepared by hydrogenating keto nitriles under catalytic conditions, though challenges like incomplete hydrogen absorption may arise . Optimization involves adjusting catalysts (e.g., Pd/C or Raney Ni) and reaction time. A related method for Pacritinib hydrochloride uses nucleophilic substitution with 1-(2-chloroethyl)pyrrolidine hydrochloride, achieving a 13% yield, suggesting the need for stepwise purification (e.g., recrystallization) to improve efficiency .

Q. How can researchers confirm the structural integrity and purity of 2-(m-Tolyl)pyrrolidine hydrochloride?

Key techniques include:

- Spectroscopic analysis : NMR (¹H/¹³C) to verify aromatic and pyrrolidine ring protons. PubChem spectral data for analogous compounds (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) provide reference benchmarks .

- Pharmacopeial tests : Chloride identification via silver nitrate precipitation and heavy metal limits (≤20 µg/g) as per USP standards .

- Purity assays : Loss on drying (≤5.0 mg/g) and sulfated ash tests (≤1.0 mg/g) ensure minimal impurities .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

Pyrrolidine derivatives generally exhibit solubility in polar solvents (water, ethanol). Stability testing should include pH-dependent degradation studies (e.g., 0.1 M HCl/NaOH at 25°C) and monitoring via HPLC. For analogs like SB 269970 hydrochloride, storage at 2–8°C in ethanol maintains stability during shipping .

Advanced Research Questions

Q. How can enantiomeric resolution of 2-(m-Tolyl)pyrrolidine hydrochloride be achieved for stereochemical studies?

Chiral chromatography using cellulose-based columns (e.g., Chiralpak® IA/IB) resolves enantiomers of pyrrolidine derivatives. Alternatively, derivatization with chiral auxiliaries (e.g., tert-butyl groups) followed by crystallization enhances separation efficiency, as seen in tert-butyl-protected pyrrolidine analogs .

Q. What strategies address contradictory bioactivity data in pharmacological studies?

Discrepancies may arise from impurity profiles or stereochemical variability. Advanced methods include:

- LC-HRMS : Identifies trace impurities (e.g., nitrosamines) down to 0.1 ppm .

- Enantiomer-specific assays : Pharmacokinetic studies on isolated enantiomers (e.g., UKCP-110/111/112 derivatives) clarify stereochemical impacts on receptor binding .

Q. How can researchers design in vivo studies to evaluate neuropharmacological effects?

- Dosing protocols : Subcutaneous administration (0.5–2 mg/kg) in rodent models, adjusted based on plasma half-life (e.g., 2–4 hours for pyrrolidine analogs) .

- Behavioral assays : Use Morris water maze for memory effects or open-field tests for locomotor activity, with controls for hydrochloride salt-specific osmotic effects .

Methodological Challenges and Solutions

Q. How should conflicting spectral data between synthetic batches be resolved?

Contradictions often stem from residual solvents or tautomeric forms. Multi-technique validation (e.g., IR for functional groups, XRPD for crystallinity) and spiking experiments with reference standards (e.g., PubChem-deposited data) clarify ambiguities .

Q. What advanced analytical methods improve impurity profiling compared to traditional TLC?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.